N-cyclooctyl-2-iodobenzamide
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Overview
Description
N-cyclooctyl-2-iodobenzamide is an organic compound with the molecular formula C15H20INO It is a derivative of benzamide where the benzene ring is substituted with an iodine atom at the second position and a cyclooctyl group at the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with cyclooctylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an aprotic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as Oxone® (potassium peroxymonosulfate) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclooctyl-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The cyclooctyl group provides steric bulk, which can affect the overall conformation and reactivity of the molecule. The amide bond allows for hydrogen bonding interactions, which can further stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-iodobenzamide: Similar in structure but with a cyclohexyl group instead of a cyclooctyl group.
N-cyclooctyl-3-iodobenzamide: Similar but with the iodine atom at the third position on the benzene ring.
Uniqueness
N-cyclooctyl-2-iodobenzamide is unique due to the presence of the cyclooctyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C15H20INO |
---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
N-cyclooctyl-2-iodobenzamide |
InChI |
InChI=1S/C15H20INO/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,18) |
InChI Key |
OMZXGDFMNCNDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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